molecular formula C11H13N3O B1618845 1h-Benzimidazole-1-propanamide, 2-methyl- CAS No. 40508-01-8

1h-Benzimidazole-1-propanamide, 2-methyl-

Cat. No.: B1618845
CAS No.: 40508-01-8
M. Wt: 203.24 g/mol
InChI Key: HZTUIHZIQKFSIL-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-propanamide, 2-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

Synthesis and DNA Interaction : Benzimidazole derivatives have shown significant promise in the field of medicinal chemistry. A study focused on the synthesis of new benzimidazole-based Schiff base copper(II) complexes highlighted their potential in interacting with DNA and exhibiting cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancers. The compounds were synthesized by condensation of 2-(1-R-1-H-benzo[d]imidazol-2-yl)aniline and 2-hydroxy-1-naphthaldehyde, leading to complexes that effectively bind DNA through an intercalative mode. These complexes demonstrated substantial in vitro cytotoxicity, particularly against A-549 lung cancer cells, suggesting a potential avenue for cancer therapy (Paul et al., 2015).

Amino Acid Mimetics : Benzimidazole compounds have also been utilized in the synthesis of amino acid mimetics, which are valuable in drug design due to their ability to mimic the structure and function of amino acids. One approach involved the palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes, leading to the creation of 1-benzyl-4-methylimidazoles with various substituents, providing access to optically active amino acid mimetics featuring a C-terminal imidazole (Zaman et al., 2005).

Topoisomerase Inhibition : In the search for novel therapeutic agents, benzimidazole derivatives have been investigated for their ability to inhibit mammalian type I DNA topoisomerases, enzymes critical for DNA replication and cell division. A study synthesized three 1H-benzimidazole derivatives and evaluated their effects on topoisomerase activity, identifying compounds that manifested potent inhibition, highlighting the therapeutic potential of benzimidazole derivatives in cancer treatment (Alpan et al., 2007).

Antioxidant Properties : Benzimidazole derivatives have been recognized for their antioxidant properties, with several studies synthesizing novel compounds to explore their effects on lipid peroxidation, a process linked to cellular damage and aging. These compounds have shown significant antioxidant activity, suggesting their potential in preventing oxidative stress-related diseases (Kuş et al., 2004).

Anticancer Agents : The exploration of benzimidazole derivatives as potential anticancer agents has led to the discovery of compounds with promising antiproliferative activity. A study involving the optimization of lead compounds for improved solubility and antiproliferative activity identified benzimidazole derivatives that induced cytosolic vacuolization in cancer cells, a marker of cell death, at low micromolar concentrations. These findings suggest the potential of these compounds as novel anticancer agents (Xiang et al., 2012).

Properties

IUPAC Name

3-(2-methylbenzimidazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-13-9-4-2-3-5-10(9)14(8)7-6-11(12)15/h2-5H,6-7H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTUIHZIQKFSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280104
Record name 1h-benzimidazole-1-propanamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40508-01-8
Record name NSC15509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-benzimidazole-1-propanamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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